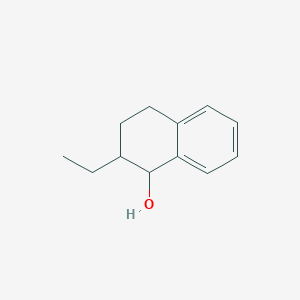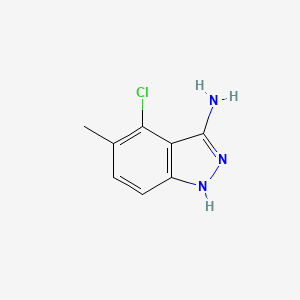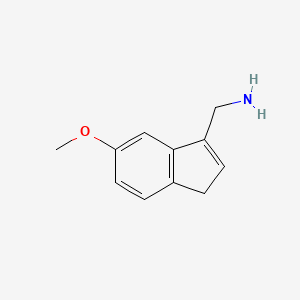
2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C12H16O It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with an ethyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the hydrogenation of 2-ethyl-naphthalene. This process can be carried out using a suitable catalyst such as palladium or platinum under high pressure and temperature conditions. The hydrogenation reaction converts the aromatic naphthalene ring into a partially saturated ring system, resulting in the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-ethyl-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: Formation of 2-ethyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthol: Similar structure but lacks the ethyl group.
2-Ethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the hydroxyl group.
2-Naphthalenol: Similar structure but lacks the ethyl group and is not hydrogenated.
Uniqueness
2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both an ethyl group and a hydroxyl group on a partially hydrogenated naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C12H16O |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
2-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C12H16O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h3-6,9,12-13H,2,7-8H2,1H3 |
Clé InChI |
GJKPWJBCWHMXCY-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC2=CC=CC=C2C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl {[methoxy(dimethyl)silyl]methyl}carbamate](/img/structure/B11912867.png)


![6-Chloromethyl-imidazo[2,1-b]thiazole](/img/structure/B11912878.png)


